Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-
CAS No.:
Cat. No.: VC18492002
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2OS |
|---|---|
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | N-(2-pyridin-2-ylsulfanylethyl)acetamide |
| Standard InChI | InChI=1S/C9H12N2OS/c1-8(12)10-6-7-13-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,10,12) |
| Standard InChI Key | KBJNACITAIIOKN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCSC1=CC=CC=N1 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- is defined by its IUPAC name N-(2-pyridin-2-ylsulfanylethyl)acetamide, which reflects its core components:
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A pyridine ring at position 2, contributing aromaticity and basicity.
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A thioether group (-S-) bridging the pyridine and an ethylamine chain.
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An acetamide moiety (-NHCOCH) at the terminal end.
The thioether group enhances the compound’s lipophilicity, while the pyridine and acetamide groups offer sites for hydrogen bonding and electrophilic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | N-(2-pyridin-2-ylsulfanylethyl)acetamide |
| CAS Number | Not publicly disclosed |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous structures suggest distinct signals for the pyridine ring (aromatic protons at δ 7.5–8.5 ppm in -NMR) and the thioether’s methylene groups (δ 2.5–3.5 ppm). Computational modeling could predict stable conformations, such as intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen and the ethylamine’s NH group, stabilizing the structure .
Synthesis Methods and Reaction Mechanisms
Nucleophilic Substitution Pathways
The synthesis of Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- typically involves nucleophilic substitution reactions to form the thioether linkage. A proposed pathway includes:
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Thiol Formation: Reaction of 2-mercaptopyridine with a dihaloethane (e.g., 1,2-dibromoethane) to form 2-(pyridin-2-ylthio)ethyl bromide.
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Amine Functionalization: Substitution of the bromide with an amine group, yielding 2-(pyridin-2-ylthio)ethylamine.
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Acetylation: Treatment with acetyl chloride or acetic anhydride to form the final acetamide derivative.
Table 2: Synthetic Route Overview
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | 2-Mercaptopyridine, 1,2-dibromoethane, Base | 2-(Pyridin-2-ylthio)ethyl bromide |
| 2 | Ammonia, Heat | 2-(Pyridin-2-ylthio)ethylamine |
| 3 | Acetic anhydride, Pyridine | Target Compound |
Purification is achieved via recrystallization from ethanol or methanol, ensuring high purity.
Challenges and Optimization
Key challenges include:
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Byproduct Formation: Competing reactions at the pyridine nitrogen may require protective groups.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate isolation.
Recent advances in microwave-assisted synthesis, as demonstrated in related acetamide derivatives , could reduce reaction times and improve yields for this compound.
Chemical Reactivity and Functional Group Transformations
Thioether Reactivity
The thioether group (-S-) participates in:
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Oxidation: Forms sulfoxides (R-SO-R) or sulfones (R-SO-R) using oxidizing agents like HO.
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Alkylation: Reacts with alkyl halides to form sulfonium salts, altering solubility and reactivity.
Acetamide and Pyridine Interactions
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Hydrolysis: Under acidic or basic conditions, the acetamide hydrolyzes to acetic acid and the corresponding amine.
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Electrophilic Substitution: Pyridine undergoes nitration or sulfonation at the 3- or 5-positions, though steric hindrance from the thioether may direct reactivity.
Table 3: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | HO, AcOH | Sulfoxide derivative |
| Alkylation | CHI, KCO | Sulfonium salt |
| Hydrolysis | HCl, HO, Heat | 2-(Pyridin-2-ylthio)ethylamine + Acetic acid |
Comparative Analysis with Related Compounds
Structural Analogues
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2-Cyano-N-[2-(2-pyridinyl)ethyl]acetamide: Differs by a cyano substituent, increasing polarity (LogP 1.04 vs. estimated 0.8 for the target compound) .
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N-Pyridyl-2-thiazolamine Derivatives: Exhibit enhanced receptor binding due to sulfur-nitrogen nonbonding interactions, a feature potentially replicable in the target compound .
Table 4: Comparative Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- | 196.27 | Pyridine, Thioether, Acetamide | |
| 2-Cyano-N-[2-(2-pyridinyl)ethyl]acetamide | 189.21 | Pyridine, Cyano, Acetamide | |
| N-Pyridyl-2-thiazolamine | 177.23 | Pyridine, Thiazole, Amine |
Future Research Directions
Targeted Biological Studies
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In Vitro Receptor Assays: Evaluate affinity for mAChRs or other GPCRs using fluorescence-based calcium mobilization assays .
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Toxicity Profiling: Assess cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines.
Synthetic Chemistry Innovations
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Catalytic Asymmetric Synthesis: Develop enantioselective routes to explore chirality-dependent bioactivity.
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Green Chemistry Approaches: Substitute halogenated reagents with biodegradable alternatives in thioether formation.
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